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Compound of Interest

Compound Name: CP 122721 hydrochloride

Cat. No.: B1652521

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of CP 122,721, a
potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document
is intended for researchers, scientists, and professionals in drug development.

Introduction

CP 122,721 is a second-generation, orally active, non-peptide antagonist of the tachykinin NK1
receptor.[1] It demonstrates high affinity and selectivity for the human NK1 receptor and has
been investigated for its potential therapeutic effects in a variety of conditions, including
depression, emesis, and inflammatory diseases.[2][3] As a nhon-competitive antagonist, CP
122,721 produces a robust and insurmountable blockade of the actions of Substance P (SP),
the endogenous ligand for the NK1 receptor.[4] This guide provides a comprehensive overview
of the pharmacokinetic and pharmacodynamic properties of CP 122,721, along with detailed
experimental methodologies and visual representations of its mechanism of action.

Pharmacodynamics

CP 122,721 exerts its pharmacological effects by binding to and inhibiting the NK1 receptor,
thereby preventing the downstream signaling initiated by Substance P. The NK1 receptor is a
G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to
the Gag protein, initiating a cascade of intracellular events.[3][5]

Receptor Binding and Affinity
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CP 122,721 displays high affinity for the human NK1 receptor.

Parameter Value Assay System

Human NK1 receptor
pIC50 9.8

expressed in IM-9 cells

Table 1: In Vitro Receptor Binding Affinity of CP 122,721[2][4]

Studies have shown that CP 122,721 acts as a non-competitive antagonist, as its presence
leads to a reduction in the Bmax of radiolabeled Substance P binding without altering the
affinity (Kd).[4]

In Vitro Functional Activity

The functional antagonism of CP 122,721 has been demonstrated in cellular assays.

Parameter Value Assay System

SP-induced excitation of locus
IC50 7nM ceruleus cells in guinea pig
brain slices

Table 2: In Vitro Functional Potency of CP 122,721[4]

In Vivo Efficacy

CP 122,721 has demonstrated potent and orally active antagonism of NK1 receptor-mediated
effects in various animal models.
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] Route of
Model Effect Dose (ID50) Species o )
Administration
Capsaicin-
induced plasma Inhibition 0.01 mg/kg Guinea pig Oral

extravasation

Sar9, Met

(02)11-SP- ] ) )

) Antagonism 0.2 mg/kg Guinea pig Oral
induced

locomotor activity

SP-induced

) Antagonism 0.01-0.3 mg/kg Dog Oral
hypotension

Cisplatin-induced ) .
N Attenuation 0.08 mg/kg Ferret Not Specified
vomiting

Table 3: In Vivo Pharmacodynamic Activity of CP 122,721[4][6]

These in vivo studies indicate that CP 122,721 effectively crosses the blood-brain barrier and
exerts central nervous system effects.[4] The compound has also shown potential anxiolytic
and antidepressant-like properties.[2]

Pharmacokinetics

The pharmacokinetic profile of CP 122,721 has been characterized by rapid absorption and
extensive metabolism following oral administration.

Absorption and Distribution

CP 122,721 is rapidly absorbed after oral administration in both rats and humans.[7][8] The
ability of CP 122,721 to antagonize centrally-mediated effects in vivo suggests good
penetration of the central nervous system.[4]

Metabolism

CP 122,721 undergoes extensive metabolism in rats, dogs, and humans, with only a small
fraction of the parent drug being excreted unchanged.[7][9][10] The primary metabolic
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pathways include O-demethylation, aromatic hydroxylation, and indirect glucuronidation.[7][8]
[9][10] In humans, the metabolism is primarily mediated by cytochrome P450 enzymes, with
CYP2D6 responsible for O-demethylation and CYP3A4 for N-dealkylation.[8] A major
circulating metabolite identified in humans is 5-trifluoromethoxy salicylic acid (TFMSA).[8][9][10]

Significant inter-individual variability in the pharmacokinetics of CP 122,721 has been observed
in humans, largely attributable to the genetic polymorphism of CYP2D6.[8]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of CP 122,721 in different

species.

Rat (Single Oral Dose)

Parameter Male Female
Tmax (h) 0.5 0.5
Cmax (ng/mL) 941 476
t1/2 (h) 3.1 2.2

Table 4: Pharmacokinetic Parameters of CP 122,721 in Rats[7][8]

Human (Single Oral Dose)

Parameter Extensive Metabolizers (EM)  Poor Metabolizers (PM)
Tmax (h) Not Specified Not Specified

Cmax (ng/mL) 7.4 69.8

t1/2 (h) 6.7 45.0

Table 5: Pharmacokinetic Parameters of CP 122,721 in Humans (CYP2D6 Phenotypes)[8]

EXxcretion
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In rats and dogs, the majority of the administered dose of CP 122,721 is excreted in the urine
and feces as metabolites.[7][8][9][10] In bile duct-cannulated dogs, a significant portion of the
dose is excreted in the bile.[9][10]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the
characterization of CP 122,721.

In Vitro Receptor Binding Assay

e Objective: To determine the binding affinity of CP 122,721 for the human NK1 receptor.
e Cell Line: IM-9 cells, which endogenously express the human NK1 receptor.[4]
o Radioligand: [125I]BH-SP (radiolabeled Substance P).

e Procedure:

[e]

Prepare cell membranes from IM-9 cells.

o Incubate the cell membranes with a fixed concentration of [125I|BH-SP and varying
concentrations of CP 122,721.

o After incubation, separate the bound and free radioligand by filtration.
o Measure the radioactivity of the filters to determine the amount of bound radioligand.

o Non-specific binding is determined in the presence of a high concentration of unlabeled
Substance P.

o Calculate the pIC50 value, which is the negative logarithm of the concentration of CP
122,721 that inhibits 50% of the specific binding of the radioligand.

In Vivo Capsaicin-Induced Plasma Extravasation in
Guinea Pig

o Objective: To assess the in vivo potency of CP 122,721 in blocking neurogenic inflammation.
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e Animal Model: Guinea pigs.
e Procedure:
o Administer CP 122,721 or vehicle orally.

o After a predetermined time, anesthetize the animals and administer an intravenous dye
(e.g., Evans Blue).

o Induce plasma extravasation by exposing the animals to an aerosol of capsaicin.[4]
o Euthanize the animals and dissect the lungs.
o Extract the dye from the lung tissue and quantify its concentration spectrophotometrically.

o Calculate the ID50, the dose of CP 122,721 that causes a 50% inhibition of the capsaicin-
induced increase in plasma extravasation.

Metabolism Studies in Rats

o Objective: To characterize the metabolism and excretion of CP 122,721.
e Animal Model: Male and female rats.
o Test Article: [14C]CP-122,721 administered orally.[7][8]

e Procedure:

o

Administer a single oral dose of [14C]CP-122,721 to the rats.

[¢]

House the animals in metabolism cages to allow for the separate collection of urine and
feces over a specified period.

[¢]

Collect blood samples at various time points post-dose.

[¢]

Process plasma, urine, and fecal homogenates for analysis.

[e]

Determine the total radioactivity in each sample using liquid scintillation counting.
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o Analyze the samples using techniques such as high-performance liquid chromatography
(HPLC) with radiometric detection and mass spectrometry (MS) to identify and quantify the
parent drug and its metabolites.

Visualizations

Signaling Pathway of Substance P and Blockade by CP
122,721

Extracellular Space
Cell Membrane

Click to download full resolution via product page

Caption: Substance P/NK1 Receptor Signaling Pathway and its inhibition by CP 122,721.

Experimental Workflow for In Vivo Pharmacodynamic
Study
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Caption: General workflow for an in vivo pharmacodynamic study of CP 122,721.

Metabolic Pathway of CP 122,721 in Humans
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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